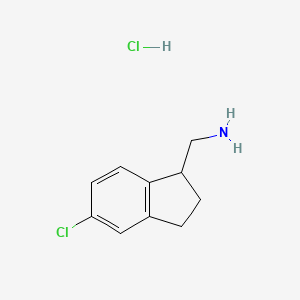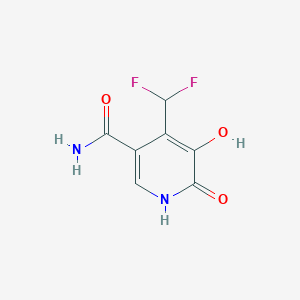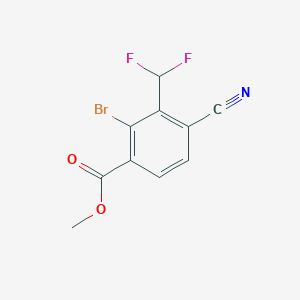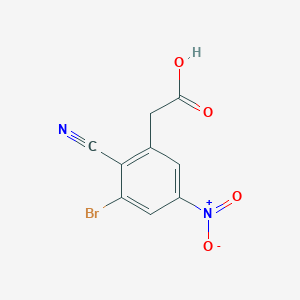![molecular formula C13H13N3O2 B1460570 8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide CAS No. 1337563-47-9](/img/structure/B1460570.png)
8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide” has the molecular formula C13H13N3O2 . It is also known by other names such as “7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1,4-dioxide” and "7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-hbenzazepine 1,4-Dioxide" .
Physical and Chemical Properties The molecular weight of this compound is 243.26 g/mol . It has a computed XLogP3-AA value of -0.5, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . It has a topological polar surface area of 58.4 Ų . The compound has a complexity of 378 .
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements and Synthesis Methodologies
Molecular Rearrangements of Azido Substituted Triazoles : The study by L'abbé, Stappen, and Toppet (1985) investigates the molecular rearrangements of azido-substituted 1,2,3-triazoles under thermal conditions, leading to different products depending on reaction environments. This research provides insights into the reactivity and potential applications of azido groups in synthesis processes (L'abbé, Stappen, & Toppet, 1985).
Acid-catalyzed Cyclization of Diazomethyl Ketones : Maity and Mukherjee (1984) explored the acid-catalyzed intramolecular cyclization of diazomethyl ketones to synthesize bridged tetracyclic systems. This method underscores the utility of diazomethyl ketones in constructing complex cyclic structures, relevant to the synthesis of compounds similar to the one inquired (Maity & Mukherjee, 1984).
1,3-Dipolar Cycloadditions of Thiocarbonyl Methanides : Research by Mlostoń, Linden, and Heimgartner (1996) focuses on the 1,3-dipolar cycloadditions involving thiocarbonyl methanides. This study is significant for understanding the cycloaddition reactions of sulfur-containing compounds, which could be analogous to the reactions involving the queried complex molecule (Mlostoń, Linden, & Heimgartner, 1996).
Improved Synthesis of Phthalocyanine Compounds : Sun, Wang, and Tan (2015) developed an improved method for synthesizing soluble metal-free/metal phthalocyanine tetracarboxylic acids, used as catalysts in the epoxidation of cyclohexene. This research could provide a framework for synthesizing and applying similar complex organometallic compounds in catalysis (Sun, Wang, & Tan, 2015).
Eigenschaften
IUPAC Name |
8-oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCIIJCHZMPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)N(C=C[N+]4=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate](/img/structure/B1460487.png)
![({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1460491.png)
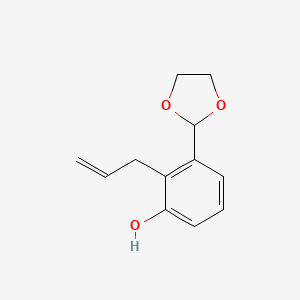
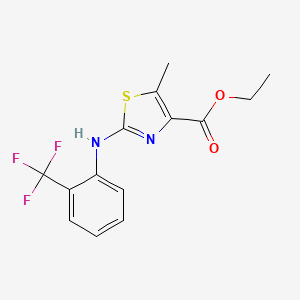

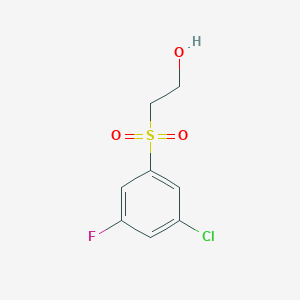
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)
